![molecular formula C11H8N2O3 B6366834 3-Hydroxy-5-(3-nitrophenyl)pyridine, 95% CAS No. 1261919-83-8](/img/structure/B6366834.png)
3-Hydroxy-5-(3-nitrophenyl)pyridine, 95%
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Overview
Description
3-Hydroxy-5-(3-nitrophenyl)pyridine, 95% is a chemical compound that has been studied for its various applications in scientific research. This compound is a derivative of pyridine and has a nitrophenyl group attached to the 3-position of the pyridine ring. It has a molecular weight of 209.17 g/mol and is a yellow crystalline solid. This compound has been used in a variety of laboratory experiments, including biochemical and physiological studies.
Mechanism of Action
The mechanism of action of 3-Hydroxy-5-(3-nitrophenyl)pyridine, 95% is not fully understood. However, it is believed that this compound acts as an intermediate in the synthesis of various compounds, including 5-nitropyridines, 5-nitro-2-pyridones, and 5-nitro-2-pyridinols. It is also believed to act as a catalyst in the synthesis of biologically active compounds, such as the antifungal agent fluconazole.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Hydroxy-5-(3-nitrophenyl)pyridine, 95% are not fully understood. However, it is believed to act as an intermediate in the synthesis of various compounds, including 5-nitropyridines, 5-nitro-2-pyridones, and 5-nitro-2-pyridinols. In addition, it is believed to act as a catalyst in the synthesis of biologically active compounds, such as the antifungal agent fluconazole.
Advantages and Limitations for Lab Experiments
The advantages of using 3-Hydroxy-5-(3-nitrophenyl)pyridine, 95% in laboratory experiments include its relatively low cost and availability, as well as its ease of use. Additionally, this compound can be used in a variety of laboratory experiments, including biochemical and physiological studies. However, there are some limitations to using this compound in laboratory experiments. For example, it is not as stable as some other compounds and can decompose if not stored properly. Additionally, it is not as soluble in organic solvents as some other compounds, making it difficult to use in certain types of experiments.
Future Directions
The future directions for 3-Hydroxy-5-(3-nitrophenyl)pyridine, 95% include further research into its mechanism of action and biochemical and physiological effects. Additionally, further research could be conducted into the synthesis of related compounds, as well as new applications for this compound. Additionally, further research could be conducted into the development of more efficient and cost-effective synthesis methods for this compound. Finally, further research could be conducted into the development of more stable and soluble derivatives of this compound for use in laboratory experiments.
Synthesis Methods
3-Hydroxy-5-(3-nitrophenyl)pyridine, 95% can be synthesized by the reaction of 3-hydroxy-5-nitrophenyl pyridine with sodium hydroxide. This reaction is carried out in an aqueous solution at a temperature of 80°C. The reaction is complete in approximately 2 hours and yields a 95% pure product.
Scientific Research Applications
3-Hydroxy-5-(3-nitrophenyl)pyridine, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of compounds, including 5-nitropyridines, 5-nitro-2-pyridones, and 5-nitro-2-pyridinols. It has also been used as a starting material in the synthesis of biologically active compounds, such as the antifungal agent fluconazole. In addition, this compound has been used in the synthesis of various pharmaceuticals, including the anti-cancer drug imatinib.
properties
IUPAC Name |
5-(3-nitrophenyl)pyridin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-11-5-9(6-12-7-11)8-2-1-3-10(4-8)13(15)16/h1-7,14H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRMAIPBGJWROD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=CN=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682794 |
Source
|
Record name | 5-(3-Nitrophenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50682794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Nitrophenyl)pyridin-3-ol | |
CAS RN |
1261919-83-8 |
Source
|
Record name | 5-(3-Nitrophenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50682794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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